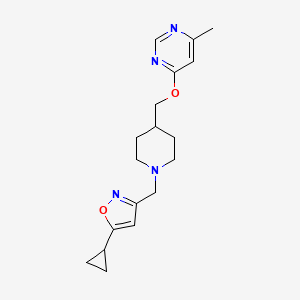![molecular formula C13H23NO3 B2474541 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one CAS No. 1351623-18-1](/img/structure/B2474541.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one” is a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The IUPAC name of the base compound is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This provides a detailed description of the molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- The compound has been synthesized using the Mannich reaction and exhibits growth-regulating activity, as demonstrated by Sharifkanov et al. (2001) (Sharifkanov et al., 2001).
Three-Component Synthesis Applications
- Lisovenko and Dryahlov (2014) developed a method for synthesizing related compounds using a three-component reaction, highlighting the compound's versatility in chemical synthesis (Lisovenko & Dryahlov, 2014).
Novel Synthesis Techniques
- Gravestock and McKenzie (2002) achieved the synthesis and isolation of a diastereomer of a related compound, showcasing innovative synthesis techniques for such compounds (Gravestock & McKenzie, 2002).
Spiroarsoranes Study
- Tapia-Benavides et al. (2010) explored spiroarsoranes, compounds with a similar structure, and their polytopal equilibrium in solution, contributing to the understanding of spiro compounds’ behavior in different environments (Tapia-Benavides et al., 2010).
Antiviral Applications
- Apaydın et al. (2019) synthesized a series of related compounds and evaluated them against human coronavirus, indicating potential antiviral applications (Apaydın et al., 2019).
Anti-Influenza Virus Activity
- Göktaş et al. (2012) synthesized compounds with similar structures and evaluated them for antiviral activity against influenza, demonstrating their potential in antiviral drug development (Göktaş et al., 2012).
Spiroaminals Synthesis Review
- Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, a group of compounds that includes structures similar to the compound (Sinibaldi & Canet, 2008).
Structural Elucidation in Drug Development
- Richter et al. (2022) conducted a structural study of a related compound, contributing to the development of antitubercular drugs (Richter et al., 2022).
Fatty Acid Amide Hydrolase Inhibition
- Meyers et al. (2011) optimized spirocyclic inhibitors, including structures akin to the compound, for inhibiting fatty acid amide hydrolase, relevant in pain management (Meyers et al., 2011).
Antibacterial Evaluation
- Natarajan et al. (2021) synthesized and evaluated similar compounds for antibacterial activity, indicating their potential in combating bacterial infections (Natarajan et al., 2021).
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)10(15)14-6-13(7-14)8-16-12(4,5)17-9-13/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPNBEKLDDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(C)(C)C)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

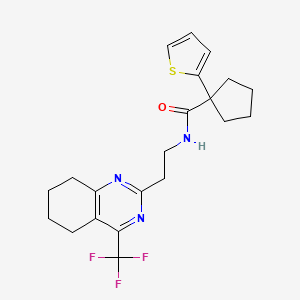
![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)
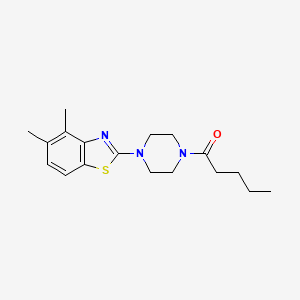

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)
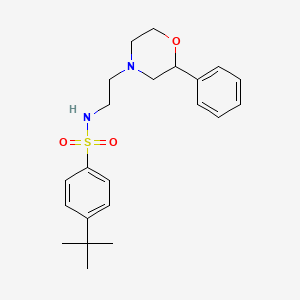
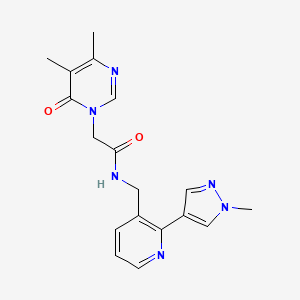
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)



